chemical structure and properties of 2,2'-Dimethyl-4'-methoxypropiophenone
chemical structure and properties of 2,2'-Dimethyl-4'-methoxypropiophenone
Chemical Characterization, Synthetic Architecture, and Analytical Profiling[1]
CAS Registry Number: 2040-26-8
IUPAC Name: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Synonyms:
Part 1: Nomenclature and Structural Disambiguation
Crucial Note on Isomer Identification: The nomenclature "2,2'-Dimethyl-4'-methoxypropiophenone" contains a potential ambiguity regarding the placement of methyl substituents. In standard chemical nomenclature:
-
"2,2-Dimethyl" (Gem-dimethyl): Refers to two methyl groups on the
-carbon (position 2 of the propanone chain). This corresponds to CAS 2040-26-8 , a pivalophenone derivative.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
"2,2'-Dimethyl" (Split substitution): Would imply one methyl on the
-carbon (2) and one methyl on the phenyl ring (2').ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This guide focuses on the commercially established isomer, CAS 2040-26-8 (Gem-dimethyl), widely used as a photoinitiator intermediate and organic synthesis scaffold.[1] Researchers seeking the ring-substituted isomer should verify their specific CAS, as the synthetic and spectral properties differ significantly.[1]
Part 2: Molecular Profiling & Physicochemical Properties[1]
The compound is an aromatic ketone featuring a sterically bulky tert-butyl group adjacent to the carbonyl, and an electron-donating methoxy group at the para position of the phenyl ring.[1] This structure imparts unique stability against nucleophilic attack at the carbonyl carbon compared to less hindered propiophenones.[1]
Structural Visualization
The following diagram illustrates the chemical connectivity and key functional zones.[1]
Figure 1: Functional zone map of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one, highlighting the steric bulk of the tert-butyl group.[1]
Physicochemical Data Table[1]
| Property | Value | Context/Notes |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Exact Mass | 192.1150 Da | Monoisotopic |
| Physical State | Solid (Crystalline) | Often appears as white needles/powder |
| Melting Point | 46–49 °C | Low-melting solid; liquefies easily upon heating |
| Boiling Point | ~265 °C (Predicted) | |
| LogP (Predicted) | 3.1 | Lipophilic; low aqueous solubility |
| H-Bond Acceptors | 2 | Carbonyl O, Methoxy O |
| H-Bond Donors | 0 |
Part 3: Synthetic Architecture
The most robust synthesis for CAS 2040-26-8 utilizes Friedel-Crafts Acylation .[1] This pathway is preferred over Grignard additions to nitriles due to higher atom economy and easier purification.[1]
Reaction Mechanism (Friedel-Crafts Acylation)
The reaction involves the acylation of anisole (methoxybenzene) with pivaloyl chloride (2,2-dimethylpropionyl chloride) using a Lewis acid catalyst (
Stoichiometry & Reagents:
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Substrate: Anisole (1.0 eq)
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Acylating Agent: Pivaloyl Chloride (1.1 eq)[1]
-
Catalyst: Aluminum Chloride (
, 1.2 eq)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Mechanism Logic:
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Complexation:
abstractsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> from pivaloyl chloride, generating the bulky acylium ion ( ). -
Electrophilic Attack: The acylium ion attacks the anisole ring.[1] The methoxy group is a strong ortho/para director.[1] Due to the immense steric bulk of the tert-butyl group, the ortho position is kinetically blocked, resulting in exclusive para selectivity.[1]
-
Aromatization: Loss of a proton restores aromaticity.[1]
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Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the ketone.[1]
Figure 2: Friedel-Crafts acylation pathway.[1] Steric hindrance directs substitution exclusively to the para-position.[1]
Validated Experimental Protocol
Note: Perform in a fume hood. AlCl3 is moisture-sensitive.[1]
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (to trap HCl gas).
-
Catalyst Suspension: Charge flask with
(16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C in an ice bath. -
Acylating Agent Addition: Add Pivaloyl Chloride (14.5 g, 120 mmol) dropwise over 15 minutes. The suspension will homogenize as the acylium complex forms.[1]
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Substrate Addition: Add Anisole (10.8 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C. The solution will darken (orange/red complex).
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
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Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Part 4: Analytical Characterization (Self-Validating Metrics)
To confirm the identity of the synthesized compound, compare spectral data against these standard values.
Nuclear Magnetic Resonance (NMR)
Solvent:
-
¹H NMR (400 MHz):
-
7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
6.92 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
3.86 (s, 3H, -OCH ₃)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1.35 (s, 9H, -C(CH ₃)₃)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Interpretation: The 9H singlet at 1.35 ppm is diagnostic for the tert-butyl group.[1] The AA'BB' pattern (two doublets) confirms para-substitution.[1]
-
-
¹³C NMR (100 MHz):
-
206.5 (C=O), 162.8 (Ar-C-OMe), 130.5 (Ar-C), 129.8 (Ar-C), 113.5 (Ar-C), 55.4 (OMe), 44.0 (Quaternary C), 28.2 (t-Butyl CH₃).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Mass Spectrometry (GC-MS)[1]
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Molecular Ion (
): m/z 192ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base Peak: m/z 135 (Acylium ion:
, formed by loss of t-butyl radical).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fragment: m/z 57 (
). -
Fragment: m/z 77/92/107 (Characteristic anisole fragments).[1]
Part 5: Applications in Drug Development & Research
Metabolic Stability Standards
In drug metabolism and pharmacokinetics (DMPK), this compound serves as a stable reference standard for studying the metabolic fate of tert-butyl-substituted drugs.[1] The tert-butyl group is generally resistant to P450 oxidation, directing metabolism toward O-demethylation of the methoxy group.[1]
Photoinitiator Systems
Derivatives of pivalophenone are Type I photoinitiators.[1] The steric bulk facilitates
Safety & Handling
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[1]
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Storage: Store in a cool, dry place. Stable at room temperature.
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Precursor Status: Unlike propiophenone (a List I chemical in some jurisdictions due to cathinone synthesis), 2,2-dimethyl-4'-methoxypropiophenone is generally not regulated as a controlled precursor because the tert-butyl group prevents the formation of psychoactive amphetamine analogues (which require an
-hydrogen for amine condensation).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.[1] Retrieved from [Link][1]
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SpectraBase. 4'-Methoxypropiophenone Derivatives Spectral Data. Wiley Science Solutions.[1][2] Retrieved from [Link]
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Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts protocols).
